N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyclopropyl, thiadiazole, triazolopyridazine, and propanamide groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the 1,3,4-thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. This is followed by the synthesis of the triazolopyridazine moiety, which can be achieved via cyclization reactions involving hydrazine derivatives and appropriate diketones. The final step involves the coupling of the two heterocyclic systems with a propanamide linker under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the propanamide group can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of signaling pathways involved in disease progression.
Comparison with Similar Compounds
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)butanamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)pentanamide
Uniqueness: The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for further research and development.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiadiazole ring and a triazolo-pyridazine moiety. Its molecular formula is C15H18N6S, with a molecular weight of approximately 318.41 g/mol. The presence of multiple heteroatoms contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of thiadiazole and triazole compounds exhibit a wide range of biological activities. The following table summarizes some key activities associated with similar compounds:
Activity | Description |
---|---|
Antimicrobial | Effective against various bacterial strains and fungi. |
Anticonvulsant | Exhibits protective effects in seizure models. |
Anti-inflammatory | Reduces inflammation in various biological models. |
Anticancer | Inhibits cancer cell proliferation in vitro and in vivo studies. |
Antidiabetic | Shows potential in lowering blood glucose levels in diabetic models. |
Antiviral | Demonstrates activity against certain viral infections. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiadiazole and triazole structures often act as enzyme inhibitors. For example, they may inhibit DNA gyrase or topoisomerase IV, crucial for bacterial DNA replication.
- Modulation of Neurotransmitter Systems : Some derivatives have shown anticonvulsant properties through modulation of GABAergic or glutamatergic systems.
- Antioxidant Activity : The presence of sulfur and nitrogen heteroatoms may contribute to antioxidant properties by scavenging free radicals.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Anticonvulsant Activity Study :
- Antimicrobial Efficacy :
- Anti-inflammatory Effects :
Properties
Molecular Formula |
C15H17N7OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C15H17N7OS/c1-8-11(9(2)21-22-7-16-18-13(8)22)5-6-12(23)17-15-20-19-14(24-15)10-3-4-10/h7,10H,3-6H2,1-2H3,(H,17,20,23) |
InChI Key |
ZZBXDPILSVVPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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